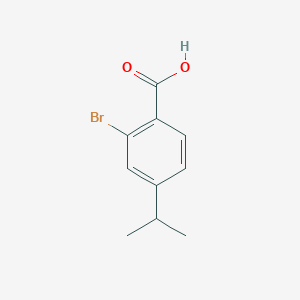

2-Bromo-4-isopropylbenzoic acid

Description

2-Bromo-4-isopropylbenzoic acid is a member of the halogenated aromatic carboxylic acids, a class of compounds that are pivotal in the synthesis of a wide array of complex organic molecules. Its structural features, namely the bromine atom and the isopropyl group attached to the benzoic acid core, make it a valuable precursor in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-bromo-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEFBGJZLOQWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286951 | |

| Record name | 2-Bromo-4-(1-methylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51605-88-0 | |

| Record name | 2-Bromo-4-(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51605-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(1-methylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Isopropylbenzoic Acid and Analogues

Regioselective Synthesis Strategies for Brominated Benzoic Acids

Controlling the position of bromine substitution on a benzoic acid scaffold is a significant synthetic challenge due to the competing directing effects of the existing substituents. The development of regioselective methods is therefore crucial for efficiently producing the desired isomer.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method overcomes the typical substitution patterns of electrophilic aromatic substitution by using a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position. wikipedia.orgorganic-chemistry.org The DMG, which contains a heteroatom, coordinates to an organolithium reagent, positioning it to remove a proton from the adjacent carbon. This creates a highly reactive aryllithium intermediate that can then react with an electrophile, such as a bromine source, to introduce a substituent exclusively at the ortho-position. wikipedia.org

The general mechanism involves three key steps:

Coordination : An aromatic compound with a DMG interacts with an alkyllithium reagent (like n-butyllithium) or a lithium amide base. The heteroatom of the DMG acts as a Lewis base, coordinating to the lithium. wikipedia.org

Deprotonation : The strong base then deprotonates the ring at the nearest ortho-position, which is made more acidic by the coordination and inductive effects, forming a stabilized aryllithium intermediate. wikipedia.orguwindsor.ca

Electrophilic Quench : An electrophile, in this case, a source of electrophilic bromine (e.g., Br₂ or C₂Br₂F₄), is added to the reaction, and it substitutes the lithium atom. wikipedia.org

For benzoic acids, the carboxylic acid group itself can act as a DMG, although it is often converted to a more robust directing group like a tertiary amide (-CONR₂) or an O-aryl carbamate (B1207046) (-OCONR₂) to prevent side reactions with the highly basic organolithium reagents. organic-chemistry.org The bromine atom itself can also serve as a directing group, although its ability to direct metalation is relatively weak. acs.org In such cases, strong, non-carbon-based bases like lithium diisopropylamide (LDA) are preferred over alkyllithiums to avoid competitive bromine-lithium exchange. acs.org

Table 1: Common Directing Metalation Groups (DMGs) in DoM Reactions This table is interactive. Click on the headers to sort.

| DMG Category | Examples | Directing Strength |

|---|---|---|

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ | High |

| Moderate | -OR, -NR₂, -CF₃ | Medium |

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The regioselectivity of the reaction—the position where the new substituent is placed—is governed by the electronic properties of the substituents already present on the ring. wikipedia.org These groups can be classified as activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

In the case of synthesizing 2-bromo-4-isopropylbenzoic acid from 4-isopropylbenzoic acid, the two existing substituents have opposing effects:

Isopropyl Group (-CH(CH₃)₂) : This is an alkyl group, which is electron-donating through induction and hyperconjugation. It is an activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, it strongly directs to the two ortho positions (positions 2 and 6).

Carboxylic Acid Group (-COOH) : This group is strongly electron-withdrawing due to the electronegativity of the oxygen atoms. It is a deactivating group and directs incoming electrophiles to the meta position (positions 3 and 5).

When both groups are present, the final substitution pattern is a result of their combined influence. The powerful ortho-directing effect of the activating isopropyl group typically dominates. Therefore, bromination of 4-isopropylbenzoic acid using an electrophilic bromine source (like Br₂ with a Lewis acid catalyst such as FeBr₃) will preferentially occur at the position that is ortho to the isopropyl group and meta to the carboxylic acid group. wikipedia.org This leads to the desired product, 2-bromo-4-isopropylbenzoic acid. The reaction proceeds via a cationic intermediate known as a benzenium ion or σ-complex, which is subsequently deprotonated to restore aromaticity. libretexts.org

While molecular bromine (Br₂) is the classic reagent for electrophilic bromination, its use presents handling challenges due to its high toxicity and corrosiveness. Modern synthetic chemistry often employs alternative brominating agents that are safer and can offer improved selectivity.

N-Bromosuccinimide (NBS) is one of the most common and versatile of these reagents. It is a crystalline solid that is easier and safer to handle than liquid bromine. NBS can be used for electrophilic aromatic bromination, typically in the presence of a strong acid catalyst. It serves as a source of electrophilic bromine, which is generated in situ.

Other advanced brominating reagents include:

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) : Another stable, crystalline solid that acts as a source of electrophilic bromine and is often used for its high efficiency and mild reaction conditions.

Tetrabutylammonium tribromide (TBABr₃) : A solid, easily handled reagent that provides a controlled release of bromine, often leading to higher selectivity and avoiding over-bromination.

These reagents, combined with optimized reaction conditions (e.g., choice of solvent, temperature control), provide chemists with a robust toolkit for the precise and efficient synthesis of brominated aromatic compounds like 2-bromo-4-isopropylbenzoic acid.

Catalytic Approaches in the Synthesis of 2-Bromo-4-isopropylbenzoic Acid

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. barnesandnoble.com For a molecule like 2-bromo-4-isopropylbenzoic acid, these catalytic methods are vital both for its synthesis and for its subsequent use as a synthetic intermediate.

The bromine atom in 2-bromo-4-isopropylbenzoic acid makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. diva-portal.org These reactions are fundamental in modern drug discovery and materials science for constructing complex molecular architectures. The C-Br bond can be activated by a palladium(0) catalyst, allowing for the formation of new bonds.

Common palladium-catalyzed reactions where 2-bromo-4-isopropylbenzoic acid could serve as a key precursor include:

Suzuki Coupling : Reaction with an organoboron reagent (R-B(OH)₂) to form a new C-C bond, replacing the bromine atom with a new organic group (R). mdpi.com

Heck Coupling : Reaction with an alkene to form a new C-C bond, attaching the aromatic ring to the alkene. diva-portal.org

Sonogashira Coupling : Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination : Reaction with an amine to form a C-N bond, creating an aniline (B41778) derivative.

Carbonylation : Reaction with carbon monoxide to introduce a carbonyl group, which can lead to the formation of esters, amides, or other carboxylic acid derivatives. nih.gov

The presence of both a bromo substituent and a carboxylic acid group on the same molecule allows for sequential or orthogonal functionalization, making it a highly versatile building block.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions This table is interactive. Click on the headers to sort.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester | C-C | Pd(PPh₃)₄ + Base |

| Heck Coupling | Alkene | C-C | Pd(OAc)₂ + Ligand + Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂ + CuI + Base |

| Buchwald-Hartwig | Amine/Amide | C-N | Pd Catalyst + Ligand + Base |

Beyond palladium, a range of other transition metals, including rhodium, copper, and nickel, are used to catalyze the functionalization of benzoic acids and their derivatives. researchgate.netresearchgate.net These methods can target different positions on the molecule, including the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. researchgate.net

For instance, rhodium catalysts have been used for the direct ortho-C-H amidation of benzoic acids. researchgate.net While the bromine in 2-bromo-4-isopropylbenzoic acid already occupies one ortho position relative to the carboxyl group, such catalytic systems could potentially be used to functionalize the other ortho C-H bond (at position 6) or other C-H bonds on the ring under specific conditions. These late-stage functionalization strategies are highly valuable as they allow for the rapid diversification of complex molecules, providing access to a wide range of analogues for biological screening and materials development. researchgate.net

Multi-Step Synthetic Sequences and Route Design

The efficient construction of 2-bromo-4-isopropylbenzoic acid requires careful planning of the synthetic sequence, considering factors like starting material availability, yield, and selectivity.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is elaborated into a library of structurally related compounds. wikipedia.org This approach is highly effective for generating analogues for structure-activity relationship studies. Starting from 4-isopropylbenzoic acid or its ester, a divergent synthesis could introduce various halogens (not just bromine) or other functional groups at the 2-position, leading to a range of analogues from a single, readily available precursor. This method prioritizes the rapid generation of a diverse library of molecules. wikipedia.org

Achieving high chemo- and regioselectivity is paramount in multi-step synthesis. The synthesis of 2-bromo-4-isopropylbenzoic acid involves two key transformations where selectivity is critical: oxidation of the isopropyl group and bromination of the aromatic ring.

The oxidation of alkyl side chains on an aromatic ring is a classic transformation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize an alkyl group to a carboxylic acid. libretexts.orgyoutube.com This reaction is highly chemoselective, as the benzene (B151609) ring itself is resistant to oxidation under these conditions. libretexts.org The reaction proceeds via a radical mechanism at the benzylic position (the carbon atom attached to the aromatic ring). libretexts.orgwordpress.com A crucial requirement for this oxidation is the presence of at least one benzylic hydrogen. youtube.comyoutube.comlibretexts.org Therefore, isopropylbenzene (cumene) can be readily oxidized to benzoic acid, whereas tert-butylbenzene, which lacks a benzylic hydrogen, is inert to this reaction. libretexts.orgwordpress.comlibretexts.org This selectivity ensures that the isopropyl group is converted to a carboxylic acid without cleaving other C-C bonds unnecessarily.

Regioselectivity is the primary challenge in the bromination step. Directing the bromine atom specifically to the ortho-position relative to the carboxylic acid group (or its precursor) and meta to the isopropyl group requires careful consideration of the directing effects of these substituents. The isopropyl group is an ortho-, para-director, while the carboxylic acid group (an electron-withdrawing group) is a meta-director. libretexts.org Synthesizing the desired 2-bromo-4-isopropylbenzoic acid isomer necessitates a strategy that overcomes conflicting directing effects, often by introducing the substituents in a specific order or using protecting groups or specialized catalytic methods to control the position of bromination.

While 2-bromo-4-isopropylbenzoic acid is not a complex molecule in itself, it serves as a valuable and versatile building block for the construction of more intricate molecular architectures, such as those found in pharmaceuticals, agrochemicals, and functional materials. chu.edu.cn Its utility stems from the presence of three distinct functional handles:

The Carboxylic Acid: This group can be readily converted into esters, amides, or other derivatives, allowing for its incorporation into larger structures via standard coupling protocols.

The Aryl Bromide: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Sonogashira couplings. rsc.org This allows for the formation of C-C, C-N, or C-O bonds, enabling the connection of the benzoic acid scaffold to other complex fragments.

The Aromatic Ring: The ring itself can undergo further electrophilic substitution, although the existing substituents dictate the position of any new functionalization.

The strategic combination of these functionalities makes this moiety a powerful intermediate in a convergent synthetic plan. For instance, in the total synthesis of a hypothetical complex natural product or a drug candidate, the 2-bromo-4-isopropylbenzoic acid unit could be coupled to another advanced intermediate via a Suzuki reaction at the bromine position. Subsequently, the carboxylic acid could be used to form an amide linkage with a chiral amine, thus assembling a highly functionalized and complex target molecule.

Modern synthetic methods like cascade reactions, which form multiple bonds in a single operation, could also leverage such building blocks. acs.orgacs.org An appropriately designed derivative of 2-bromo-4-isopropylbenzoic acid could participate in a rhodium-catalyzed cascade annulation, for example, to rapidly build polycyclic frameworks that are prevalent in biologically active natural products. acs.orgacs.org While specific examples of total syntheses explicitly using 2-bromo-4-isopropylbenzoic acid are not prominently featured in broad literature, its structural motifs are representative of key intermediates used to access complex molecular targets.

Mechanistic Investigations of Reactions Involving 2 Bromo 4 Isopropylbenzoic Acid

Kinetic and Thermodynamic Aspects of Reactivity

While specific experimental data for 2-bromo-4-isopropylbenzoic acid is not extensively available in the reviewed literature, its reactivity can be inferred from general principles established for substituted benzoic acids in various reaction types, including nucleophilic aromatic substitution, cross-coupling reactions, and esterification.

Reaction rate studies are fundamental to understanding the mechanism of a chemical process. For substituted aryl halides like 2-bromo-4-isopropylbenzoic acid, kinetic investigations often focus on determining the order of the reaction with respect to each reactant, the rate constant, and the activation energy. This information helps to elucidate the nature of the rate-determining step.

In the context of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the electronic and steric properties of the substituents on the benzoic acid ring play a crucial role in the reaction kinetics. The bromo-substituent at the 2-position and the isopropyl group at the 4-position of 2-bromo-4-isopropylbenzoic acid exert distinct electronic and steric effects that influence the rates of key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

The rate of oxidative addition of the aryl bromide to a palladium(0) complex is often the rate-determining step in many cross-coupling reactions. The electron-withdrawing nature of the carboxylic acid group and the bromine atom would be expected to facilitate this step. Conversely, the bulky isopropyl group might sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the reaction rate compared to less hindered substrates.

Hypothetical reaction rate data for a Suzuki-Miyaura coupling reaction involving different substituted benzoic acids are presented in Table 1 to illustrate these effects. The data are for illustrative purposes and highlight the expected trends based on established mechanistic principles.

Table 1: Illustrative Rate Constants for the Suzuki-Miyaura Coupling of Various Substituted Bromo-benzoic Acids

| Substituted Bromobenzoic Acid | Relative Rate Constant (k_rel) | Expected Rationale |

| 4-Bromobenzoic acid | 1.00 | Baseline for comparison. |

| 2-Bromo-4-nitrobenzoic acid | > 1 | The strongly electron-withdrawing nitro group at the para-position facilitates oxidative addition, increasing the reaction rate. |

| 2-Bromo-4-methoxybenzoic acid | < 1 | The electron-donating methoxy (B1213986) group at the para-position deactivates the aryl bromide towards oxidative addition, decreasing the reaction rate. |

| 2-Bromo-4-isopropylbenzoic acid | Likely < 1 | The electron-donating nature of the isopropyl group is expected to slow the rate of oxidative addition. Steric hindrance from the ortho-bromo and the isopropyl group may also contribute to a lower rate. |

| 2,6-Dibromobenzoic acid | << 1 | Significant steric hindrance from the two ortho-substituents would drastically reduce the rate of oxidative addition. |

This table is illustrative and intended to show expected trends in reactivity.

Equilibrium analysis in synthetic transformations involving 2-bromo-4-isopropylbenzoic acid provides insights into the extent to which a reaction will proceed to products under a given set of conditions. The position of equilibrium is determined by the change in Gibbs free energy (ΔG) of the reaction, which is related to the equilibrium constant (K_eq).

A key equilibrium to consider for 2-bromo-4-isopropylbenzoic acid is its acidity, represented by its pKa value. The electronic effects of the substituents on the benzoic acid ring influence the stability of the corresponding carboxylate anion. The electron-withdrawing inductive effect of the bromine atom at the ortho-position would be expected to stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to benzoic acid itself. The isopropyl group at the para-position is weakly electron-donating, which would slightly destabilize the carboxylate anion and decrease the acidity. The net effect would be a pKa value that is likely lower than that of 4-isopropylbenzoic acid but potentially higher than that of 2-bromobenzoic acid due to the competing electronic effects.

In synthetic transformations such as esterification, the equilibrium between the carboxylic acid, an alcohol, the corresponding ester, and water is crucial. The position of this equilibrium can be influenced by factors such as temperature, pressure, and the removal of water.

Table 2: Illustrative Equilibrium Constants (K_eq) for the Esterification of Substituted Benzoic Acids with Ethanol at 25°C

| Substituted Benzoic Acid | Equilibrium Constant (K_eq) | Expected Rationale |

| Benzoic acid | 3.4 | Baseline for comparison. |

| 4-Nitrobenzoic acid | 4.5 | The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, shifting the equilibrium towards the ester product. |

| 4-Methylbenzoic acid | 3.1 | The electron-donating methyl group slightly reduces the electrophilicity of the carbonyl carbon, shifting the equilibrium slightly towards the starting materials. |

| 2-Bromo-4-isopropylbenzoic acid | Likely > 3.4 | The electron-withdrawing bromo group at the ortho-position is expected to increase the electrophilicity of the carbonyl carbon, favoring ester formation. The steric hindrance of the ortho-bromo group might slightly counteract this electronic effect by disfavoring the tetrahedral intermediate. |

| 2,6-Dimethylbenzoic acid | < 1 | Significant steric hindrance from the two ortho-methyl groups severely impedes the approach of the alcohol, shifting the equilibrium strongly towards the starting materials. This is a well-known example of steric inhibition of esterification. |

This table is illustrative and intended to show expected trends in equilibrium positions.

Derivatization and Selective Functionalization of 2 Bromo 4 Isopropylbenzoic Acid

Transformations at the Aromatic Halogen Position (Bromine)

The bromine atom at the C2 position of the benzene (B151609) ring is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Heck, Sonogashira Couplings)

Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds at the aryl bromide position. The Suzuki-Miyaura, Heck, and Sonogashira reactions are prominent examples, each offering a unique pathway to introduce diverse carbon-based fragments.

The Suzuki-Miyaura coupling facilitates the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. commonorganicchemistry.com This reaction is widely utilized for its mild conditions and tolerance of a broad range of functional groups. commonorganicchemistry.com For 2-bromo-4-isopropylbenzoic acid, a Suzuki coupling would enable the introduction of various aryl, heteroaryl, or alkyl groups at the C2 position. The general conditions for such a transformation are outlined in the table below.

| Reaction Component | Typical Reagents and Conditions |

| Aryl Halide | 2-Bromo-4-isopropylbenzoic acid |

| Boron Reagent | Arylboronic acid, Alkenylboronic acid, Alkylboronic ester |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), CataXCium A Pd G3 |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene, Ethanol |

| Temperature | Room Temperature to 100 °C |

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a valuable method for the vinylation of aromatic rings. wikipedia.orgmdpi.com The reaction conditions are generally tolerant of various functional groups, including carboxylic acids. mdpi.com

| Reaction Component | Typical Reagents and Conditions |

| Aryl Halide | 2-Bromo-4-isopropylbenzoic acid |

| Alkene | Acrylates, Styrenes, Simple Alkenes |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile (B52724), Toluene |

| Temperature | 80 - 140 °C |

The Sonogashira coupling provides a route to synthesize arylalkynes by reacting the aryl bromide with a terminal alkyne. arkat-usa.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. arkat-usa.orgmasterorganicchemistry.com The resulting alkynyl-substituted benzoic acids are valuable intermediates in organic synthesis.

| Reaction Component | Typical Reagents and Conditions |

| Aryl Halide | 2-Bromo-4-isopropylbenzoic acid |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol |

| Catalyst | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI |

| Base | Et₃N, Diisopropylamine |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 100 °C |

Carbon-Heteroatom Bond Forming Reactions (e.g., Amination, Etherification)

The formation of carbon-heteroatom bonds at the C2 position introduces functionalities that can significantly alter the electronic and steric properties of the molecule.

Amination of 2-bromo-4-isopropylbenzoic acid can be achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. A chemo- and regioselective copper-catalyzed amination procedure for 2-bromobenzoic acids has been described, which proceeds without the need for protecting the carboxylic acid group. Current time information in Bangalore, IN. This method allows for the introduction of both N-aryl and N-alkyl groups to yield N-substituted 4-isopropylanthranilic acid derivatives. Current time information in Bangalore, IN.

| Reaction Component | Typical Reagents and Conditions |

| Aryl Halide | 2-Bromo-4-isopropylbenzoic acid |

| Amine | Primary amines, Secondary amines (Aromatic or Aliphatic) |

| Catalyst | Cu powder/Cu₂O |

| Base | K₂CO₃ |

| Solvent | 2-Ethoxyethanol |

| Temperature | Reflux |

Etherification of the aryl bromide can be accomplished via the Ullmann condensation or the Williamson ether synthesis. The Ullmann condensation involves the reaction of the aryl bromide with an alcohol or phenol (B47542) in the presence of a copper catalyst. wikipedia.org This method is particularly effective for forming diaryl ethers. wikipedia.org The Williamson ether synthesis, which typically involves an alkoxide reacting with an alkyl halide, is generally less effective for unactivated aryl halides unless copper catalysts are employed. masterorganicchemistry.comjk-sci.com

| Reaction Component | Typical Reagents and Conditions (Ullmann Type) |

| Aryl Halide | 2-Bromo-4-isopropylbenzoic acid |

| Alcohol/Phenol | Various alcohols or phenols |

| Catalyst | CuI, Cu₂O |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | Pyridine, DMF, Toluene |

| Temperature | 100 - 210 °C |

Selective Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives or removed entirely.

Formation of Carboxylic Acid Derivatives (e.g., Esters, Amides, Acid Chlorides)

Standard organic transformations can be applied to the carboxylic acid moiety of 2-bromo-4-isopropylbenzoic acid to generate esters, amides, and acid chlorides.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative. msu.edu For instance, a patent describes the esterification of 4-bromo-2-methylbenzoic acid with methanol (B129727) and sulfuric acid, a method applicable to the isopropyl analogue. masterorganicchemistry.com

Amide formation is typically accomplished by the condensation of the carboxylic acid with a primary or secondary amine. youtube.com This reaction often requires an activating agent or the conversion of the carboxylic acid to a more reactive species like an acid chloride. youtube.com Direct amidation can be mediated by reagents such as titanium tetrachloride (TiCl₄). youtube.com

Acid chloride formation is a key transformation as acid chlorides are highly reactive intermediates for the synthesis of esters, amides, and other derivatives. organicchemistrytutor.com A common method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). commonorganicchemistry.commasterorganicchemistry.com

| Derivative | Typical Reagents and Conditions |

| Ester | R'OH, H₂SO₄ (cat.), heat |

| Amide | R'R''NH, DCC/DMAP or SOCl₂ then R'R''NH |

| Acid Chloride | SOCl₂, reflux or (COCl)₂, cat. DMF |

Decarboxylation Strategies

Decarboxylation, the removal of the carboxylic acid group, can be a challenging transformation for aromatic carboxylic acids. For ortho-substituted benzoic acids, the reaction mechanism can be influenced by the nature of the ortho-substituent. organic-chemistry.org While specific conditions for the decarboxylation of 2-bromo-4-isopropylbenzoic acid are not widely reported, general methods for aryl carboxylic acids often involve heating with a copper catalyst, such as copper chromite, in a high-boiling solvent like quinoline.

Isopropyl Group Modifications and Transformations

The isopropyl group on the aromatic ring can also be a site for chemical modification, although these transformations are generally less common than those at the bromine or carboxylic acid positions.

Halogenation of the benzylic position of the isopropyl group can occur via a free-radical mechanism. brainly.com Reaction of isopropylbenzene (cumene) with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN or light, can lead to the formation of a benzylic bromide. ucalgary.ca This reaction is selective for the benzylic position due to the stability of the resulting benzylic radical. ucalgary.ca

Oxidation of the isopropyl group is another potential transformation. The cumene (B47948) process, an industrial method for producing phenol and acetone, involves the oxidation of cumene to cumene hydroperoxide. wikipedia.org While harsh, similar oxidative conditions could potentially be applied to 2-bromo-4-isopropylbenzoic acid to introduce an oxygenated functionality at the benzylic carbon.

Electrophilic Aromatic Substitution on the benzene ring is influenced by the existing substituents. The isopropyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.com However, the bromine atom is a deactivating, ortho-, para-director, and the carboxylic acid is a deactivating, meta-director. The interplay of these directing effects would determine the regioselectivity of any further electrophilic substitution on the aromatic ring.

Oxidation Reactions at the Benzylic Position

The benzylic carbon of the isopropyl group in 2-bromo-4-isopropylbenzoic acid is a key site for functionalization through oxidation. The presence of a hydrogen atom on this carbon makes it susceptible to attack by strong oxidizing agents.

One of the most common and powerful reagents for this transformation is potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.commasterorganicchemistry.comyoutube.comlumenlearning.com When an alkylbenzene is treated with hot aqueous potassium permanganate, the entire alkyl side chain is oxidized down to a carboxylic acid group, provided there is at least one benzylic hydrogen. lumenlearning.com For 2-bromo-4-isopropylbenzoic acid, this reaction would be expected to convert the isopropyl group into a second carboxylic acid group, yielding 2-bromo-1,4-benzenedicarboxylic acid. The reaction proceeds through a complex mechanism that is thought to involve the initial abstraction of the benzylic hydrogen atom. masterorganicchemistry.com

The general transformation for benzylic oxidation of alkylbenzenes is summarized in the following reaction scheme:

Ar-R → Ar-COOH (where Ar is an aryl group and R is an alkyl group with at least one benzylic hydrogen)

In the specific case of 2-bromo-4-isopropylbenzoic acid, the expected product would be 2-bromoterephthalic acid. This transformation is significant as it introduces a second carboxylic acid group, converting an ortho-para directing alkyl group into a meta-directing carboxyl group, which can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com

Other strong oxidizing agents, such as hot chromic acid (H₂CrO₄), formed from sodium or potassium dichromate and a strong acid like sulfuric acid, can also be employed for this purpose. masterorganicchemistry.com The choice of oxidizing agent and reaction conditions can be critical to achieving the desired product in good yield, especially in molecules with multiple sensitive functional groups.

| Starting Material | Oxidizing Agent | Expected Product |

| 2-Bromo-4-isopropylbenzoic acid | Potassium permanganate (KMnO₄) | 2-Bromoterephthalic acid |

| 2-Bromo-4-isopropylbenzoic acid | Chromic acid (H₂CrO₄) | 2-Bromoterephthalic acid |

Rearrangement Reactions Involving the Isopropyl Moiety

Rearrangement reactions involving the isopropyl group on an aromatic ring are not as common as other transformations but can occur under specific conditions, often involving strongly acidic environments or the generation of a carbocation at the benzylic position. While no specific literature on rearrangement reactions of 2-bromo-4-isopropylbenzoic acid was identified, general principles of carbocation chemistry can be applied to predict potential outcomes.

For instance, under Friedel-Crafts alkylation conditions, which involve a Lewis acid and an alkyl halide, an isopropyl group can sometimes rearrange to a more stable carbocation before alkylating the aromatic ring. However, in the context of an already substituted benzene ring, such rearrangements are less predictable.

A well-known rearrangement involving a 1,2-diol is the Pinacol rearrangement, which occurs under acidic conditions. libretexts.org If the isopropyl group of 2-bromo-4-isopropylbenzoic acid were to be first di-hydroxylated at the benzylic and adjacent carbon, the resulting diol could potentially undergo a pinacol-type rearrangement. However, achieving such selective di-hydroxylation would be a synthetic challenge in itself.

Another category of rearrangements includes those that proceed through radical intermediates. While benzylic bromination followed by substitution or elimination is more common, under certain photolytic or high-temperature conditions, radical-mediated rearrangements of alkyl groups on an aromatic ring could be envisioned, though these are generally not high-yielding or selective processes.

Given the lack of specific research on this topic for 2-bromo-4-isopropylbenzoic acid, any discussion on rearrangement reactions of its isopropyl group remains speculative and would depend heavily on the specific reagents and conditions employed.

Synthesis of Novel Heterocyclic Scaffolds Utilizing 2-Bromo-4-isopropylbenzoic Acid

The presence of both a carboxylic acid and a bromine atom on the aromatic ring of 2-bromo-4-isopropylbenzoic acid makes it a valuable precursor for the synthesis of various fused heterocyclic compounds. The general strategy involves the reaction of the carboxylic acid or its derivatives with a binucleophilic reagent, followed by a cyclization step that often involves the displacement of the bromide.

One important class of heterocycles that can be synthesized from 2-bromobenzoic acids are quinazolinones . Quinazolinones are a core structure in many biologically active compounds. researchgate.net A common synthetic route involves the initial conversion of the 2-bromobenzoic acid to its corresponding acyl chloride or ester. This is then reacted with an appropriate amine, such as anthranilamide or a substituted o-aminobenzamide, to form an intermediate amide. Subsequent intramolecular cyclization, often promoted by a catalyst or heat, leads to the formation of the quinazolinone ring system. nih.gov

Another significant class of heterocycles accessible from 2-bromobenzoic acids are benzothiazines . The synthesis of 1,2-benzothiazines, for example, can be achieved through a multi-step sequence starting from a substituted chalcone. nih.gov While not a direct route from 2-bromo-4-isopropylbenzoic acid, analogous strategies could be envisioned where the benzoic acid is converted into a suitable intermediate that can react with a sulfur-containing nucleophile to construct the thiazine (B8601807) ring.

The general approach for synthesizing fused heterocycles from 2-bromo-4-isopropylbenzoic acid is outlined below:

Activation of the carboxylic acid group (e.g., conversion to an acyl chloride or ester).

Reaction with a suitable binucleophile (e.g., a compound containing two nucleophilic centers, such as an amine and a thiol, or two amines).

Intramolecular cyclization to form the heterocyclic ring, often involving the displacement of the bromine atom.

| Heterocyclic Scaffold | General Synthetic Precursors from 2-Bromo-4-isopropylbenzoic acid |

| Quinazolinones | 2-Bromo-4-isopropylbenzoyl chloride, Anthranilamides |

| Benzothiazines | Activated 2-bromo-4-isopropylbenzoic acid derivatives, Sulfur-containing binucleophiles |

The specific reaction conditions and the nature of the binucleophile would determine the structure of the resulting heterocyclic system. The isopropyl group at the 4-position would be carried through the synthesis, imparting its lipophilic character to the final heterocyclic product.

Computational and Theoretical Chemistry Studies of 2 Bromo 4 Isopropylbenzoic Acid

Electronic Structure Calculations and Molecular Orbital Analysis (e.g., DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. For a molecule like 2-bromo-4-isopropylbenzoic acid, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to determine the optimized molecular geometry and predict its electronic properties. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key parameter that reflects the chemical reactivity and stability of the molecule. researchgate.net A smaller energy gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-Bromo-4-isopropylbenzoic acid

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is illustrative and based on typical values for similar aromatic carboxylic acids.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For 2-bromo-4-isopropylbenzoic acid, these methods can be used to calculate its vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

Time-dependent DFT (TD-DFT) is a common approach for predicting UV-Vis absorption wavelengths. nih.gov Similarly, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. researchgate.net

Table 2: Predicted Spectroscopic Data for 2-Bromo-4-isopropylbenzoic acid

| Spectroscopy | Parameter | Predicted Value |

| FT-IR | C=O stretching | ~1700 cm⁻¹ |

| O-H stretching | ~3000 cm⁻¹ | |

| ¹³C NMR | Carboxylic Carbon | ~170 ppm |

| Aromatic Carbons | 120-140 ppm | |

| UV-Vis | λmax | ~250 nm |

Note: These values are representative and based on computational studies of analogous compounds.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms involving 2-bromo-4-isopropylbenzoic acid. By modeling the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. The energy barrier associated with the transition state determines the reaction rate.

For instance, the esterification of 2-bromo-4-isopropylbenzoic acid could be modeled to understand the step-by-step process of bond formation and breaking. These calculations can help in optimizing reaction conditions and predicting the feasibility of different synthetic routes.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a series of substituted benzoic acids including 2-bromo-4-isopropylbenzoic acid, QSRR models could be developed to predict their reactivity in a particular reaction based on descriptors such as electronic properties (e.g., Hammett constants), steric parameters, and topological indices. These models are valuable for designing new molecules with desired reactivity profiles.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. For 2-bromo-4-isopropylbenzoic acid, MD simulations can be used to explore its conformational landscape, identifying the most stable arrangements of its atoms. This is particularly relevant for understanding the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the isopropyl group.

Furthermore, MD simulations can shed light on the intermolecular interactions of 2-bromo-4-isopropylbenzoic acid, such as hydrogen bonding between carboxylic acid groups in the solid state or interactions with solvent molecules in solution. These simulations are crucial for understanding the macroscopic properties of the compound, such as its melting point and solubility.

Advanced Spectroscopic and Chromatographic Methodologies for Research on 2 Bromo 4 Isopropylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) for Regio- and Stereoisomer Differentiation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-4-isopropylbenzoic acid. It provides detailed information about the chemical environment of each atom, enabling the precise mapping of the substitution pattern on the benzene (B151609) ring and confirming the identity of the functional groups.

A critical application of NMR is the differentiation of regioisomers, such as 2-Bromo-4-isopropylbenzoic acid, 4-Bromo-2-isopropylbenzoic acid, and 4-Bromo-3-isopropylbenzoic acid. oxinst.com While these isomers share the same molecular formula, their distinct substitution patterns result in unique NMR spectra, particularly in the aromatic region, allowing for their clear identification. oxinst.com

Expected ¹H and ¹³C NMR Data Based on established chemical shift principles for substituted benzene rings, the following data can be predicted for 2-Bromo-4-isopropylbenzoic acid dissolved in a solvent like CDCl₃ or DMSO-d₆.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Assignment | Shift (ppm) |

| Isopropyl-CH₃ | ~1.25 |

| Isopropyl-CH | ~3.30 |

| Aromatic-H (H-3) | ~7.80 |

| Aromatic-H (H-5) | ~7.45 |

| Aromatic-H (H-6) | ~7.95 |

| Carboxyl-OH | ~13.0 |

This table contains predicted data based on analogous compounds and chemical shift theory.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra and definitively establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For 2-Bromo-4-isopropylbenzoic acid, a COSY spectrum would show a clear correlation between the isopropyl methine proton (~3.30 ppm) and the isopropyl methyl protons (~1.25 ppm). It would also show correlations between adjacent aromatic protons, for example, between H-5 and H-6, helping to confirm their positions relative to each other. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (¹J-coupling). oxinst.com This technique allows for the unambiguous assignment of protonated carbon signals. For instance, the aromatic proton signal at ~7.95 ppm would correlate to its attached carbon, confirming it as C-6.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful 2D NMR technique for differentiating regioisomers as it shows correlations between protons and carbons over two to three bonds. bldpharm.com This is crucial for connecting fragments of the molecule. Key HMBC correlations for 2-Bromo-4-isopropylbenzoic acid would include:

Correlations from the isopropyl protons (both CH and CH₃) to the aromatic C-4, and potentially C-3 and C-5, confirming the position of the isopropyl group.

Correlations from the aromatic proton H-6 to the carboxylic carbon (C=O) and to C-2 (the carbon bearing the bromine), which would definitively establish the 1,2,4-substitution pattern.

Advanced Pulsed-Field Gradient NMR Applications

Pulsed-Field Gradient (PFG) NMR offers advanced capabilities for analyzing complex samples without the need for physical separation. ucsb.edu The most prominent application is Diffusion Ordered Spectroscopy (DOSY), which separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. rsc.org

Since the diffusion rate of a molecule is related to its size and shape, DOSY can effectively act as "NMR chromatography." scirp.org In a scenario where a synthesis might yield a mixture of 2-Bromo-4-isopropylbenzoic acid and unreacted starting materials or isomeric byproducts, a DOSY experiment could resolve the signals of each component into different rows of the 2D plot. nih.gov This allows for the identification of impurities and the characterization of the main product in a single, non-invasive measurement. rsc.org PFG pulses are also widely used for effectively suppressing unwanted signals, such as the solvent peak, and for selecting specific magnetization pathways, leading to cleaner spectra with fewer artifacts. ucsb.edu

Mass Spectrometry (MS) Techniques for High-Precision Compound Identification and Purity Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation patterns. It is essential for confirming the identity of 2-Bromo-4-isopropylbenzoic acid and assessing its purity. A key feature in the mass spectrum of this compound is the presence of a characteristic isotopic pattern for bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive indicator of a monobrominated compound.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) MS

ESI and APCI are soft ionization techniques that are commonly coupled with liquid chromatography (LC-MS). They are ideal for analyzing polar molecules like carboxylic acids.

Electrospray Ionization (ESI) : ESI is particularly well-suited for polar compounds that can be readily ionized in solution. For 2-Bromo-4-isopropylbenzoic acid, analysis in negative ion mode is typical, where the carboxylic acid is deprotonated to form the [M-H]⁻ ion. rsc.org Therefore, one would expect to see two prominent peaks at m/z 241 and 243, corresponding to [C₁₀H₁₀⁷⁹BrO₂]⁻ and [C₁₀H₁₀⁸¹BrO₂]⁻. ESI is highly sensitive and is the preferred method for quantitative analysis using LC-MS. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) : APCI is another soft ionization method that is effective for a wide range of compounds, including those of medium polarity. It involves a gas-phase ionization process and can be less susceptible to matrix effects than ESI. For 2-Bromo-4-isopropylbenzoic acid, APCI would also be expected to produce the [M-H]⁻ ion in negative mode, providing the same characteristic isotopic doublet for the molecular ion.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce a characteristic pattern of daughter ions. This provides a structural fingerprint that is highly specific to the compound. psu.edu For 2-Bromo-4-isopropylbenzoic acid (MW ≈ 243.1 g/mol ), the deprotonated molecular ion ([M-H]⁻ at m/z 241/243) would be selected for fragmentation.

Expected MS/MS Fragmentation Data for [M-H]⁻ Ion of 2-Bromo-4-isopropylbenzoic acid

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 241/243 | 197/199 | 44 (CO₂) | [C₉H₁₀Br]⁻ (Deprotonated bromocumene) |

| 241/243 | 226/228 | 15 (CH₃) | [M-H-CH₃]⁻ (Loss of a methyl from isopropyl group) |

| 241/243 | 162 | 79/81 (Br) | [C₁₀H₁₁O₂]⁻ (Debrominated molecular ion) |

| 226/228 | 182/184 | 44 (CO₂) | [C₈H₇Br]⁻ (Loss of CO₂ from the m/z 226/228 fragment) |

This table contains predicted data based on established fragmentation rules for aromatic carboxylic acids.

Studying these fragmentation pathways is crucial for distinguishing between regioisomers. While the isomers would all have the same molecular weight, their MS/MS spectra would likely show differences in the relative abundances of certain fragment ions due to the varying stability of the fragments formed from different substitution patterns.

Chromatographic Separation and Purification Method Development

Chromatography is the cornerstone of purification and analytical separation of 2-Bromo-4-isopropylbenzoic acid from reaction mixtures, which may contain starting materials, byproducts, and regioisomers.

High-Performance Liquid Chromatography (HPLC) is the most common technique for both the analysis and purification of such compounds. A typical method would involve:

Stationary Phase : A reverse-phase (RP) column, such as a C18 or C8, is generally effective. In RP-HPLC, nonpolar compounds are retained longer than polar compounds.

Mobile Phase : A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water is used. sielc.com To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, an acid modifier such as formic acid or phosphoric acid is usually added to the mobile phase. sielc.com

Detection : A UV detector is highly effective, as the benzene ring in the molecule absorbs UV light strongly (typically around 254 nm).

This setup can effectively separate 2-Bromo-4-isopropylbenzoic acid from impurities with different polarities. Crucially, HPLC is capable of resolving regioisomers. Due to subtle differences in their dipole moments and interactions with the stationary phase, isomers like 2-bromo-4-isopropylbenzoic acid and 4-bromo-2-isopropylbenzoic acid would exhibit different retention times, allowing for their separation and quantification. researchgate.net For preparative applications, the analytical method can be scaled up using a larger column to isolate the pure compound. sielc.com

While 2-Bromo-4-isopropylbenzoic acid is not chiral, if it were used in a synthesis that could produce enantiomeric or diastereomeric products, specialized chiral chromatography would be necessary. Techniques using chiral stationary phases (CSPs) are designed to separate enantiomers, which are otherwise indistinguishable by standard chromatographic methods. researchgate.netchiraltech.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of carboxylic acids, a derivatization step is typically required to convert 2-Bromo-4-isopropylbenzoic acid into a more volatile form, such as a methyl or trimethylsilyl (B98337) (TMS) ester. This process not only enhances volatility but also improves chromatographic peak shape and prevents thermal degradation in the GC inlet and column.

In a typical research setting, the derivatization of 2-Bromo-4-isopropylbenzoic acid can be achieved by reacting it with a suitable agent like diazomethane (B1218177) or a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting derivative is then injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components of the sample based on their boiling points and interactions with the stationary phase of the capillary column. Following separation, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of the derivatized 2-Bromo-4-isopropylbenzoic acid will exhibit characteristic fragmentation patterns. The molecular ion peak will be observed, and its isotopic pattern will be indicative of the presence of a bromine atom (approximately equal intensity for M+ and M+2 ions). Other significant fragments will arise from the loss of the isopropyl group, the carboxyl group, and other characteristic cleavages, allowing for unambiguous identification.

Table 1: Representative GC-MS Data for Trimethylsilyl Derivative of 2-Bromo-4-isopropylbenzoic acid

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Carrier Gas | Helium, 1 mL/min |

| Derivatizing Agent | BSTFA with 1% TMCS |

| Retention Time | Approx. 12.5 min |

| Key Mass Fragments (m/z) | 316/318 (M+), 301/303, 273/275, 73 |

This data is representative and may vary based on specific instrumentation and experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile compounds like 2-Bromo-4-isopropylbenzoic acid. It is widely used for purity assessment, quantification, and the separation of the target compound from its impurities and starting materials. Reversed-phase HPLC is the most common mode employed for this purpose.

In a typical reversed-phase HPLC method, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The purity of a 2-Bromo-4-isopropylbenzoic acid sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. The use of a diode-array detector (DAD) or a UV-Vis detector allows for the monitoring of the elution at a specific wavelength, typically around the λmax of the compound, which is determined by its aromatic and carboxylic acid chromophores.

Table 2: Typical HPLC Conditions for Purity Analysis of 2-Bromo-4-isopropylbenzoic acid

| Parameter | Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This data is representative and may vary based on specific instrumentation and experimental conditions. A similar method has been described for the analysis of 2-bromobenzoic acid. sielc.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations

While 2-Bromo-4-isopropylbenzoic acid itself is not chiral, derivatives or related compounds in its synthetic pathway may be. In such cases, Supercritical Fluid Chromatography (SFC) emerges as a powerful technique for chiral separations. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic modifier like methanol or ethanol. chromatographyonline.comwaters.com

SFC offers several advantages over traditional normal-phase HPLC for chiral separations, including faster analysis times, reduced organic solvent consumption, and lower backpressures. nih.govchromatographyonline.comwaters.com The separation of enantiomers is achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times.

The development of an SFC method for a chiral compound related to 2-Bromo-4-isopropylbenzoic acid would involve screening various CSPs and optimizing the mobile phase composition (co-solvent percentage and type) and instrumental parameters (back pressure, temperature) to achieve baseline resolution of the enantiomers.

Table 3: Illustrative SFC Conditions for Chiral Separation of a Related Benzoic Acid Derivative

| Parameter | Condition |

| SFC Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

This data is illustrative for a chiral benzoic acid derivative and would require specific method development for a particular analyte.

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor the progress of chemical reactions.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Bromo-4-isopropylbenzoic acid will display characteristic absorption bands corresponding to its functional groups. The O-H stretch of the carboxylic acid will appear as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700 cm⁻¹. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H bending vibrations of the isopropyl group will be seen around 1465 cm⁻¹ and 1385 cm⁻¹. The C-Br stretch will appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring usually give rise to strong Raman bands between 1600 and 1450 cm⁻¹. The C=O stretch is also Raman active. Raman spectroscopy can be particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer.

By comparing the spectra of starting materials, intermediates, and the final product, researchers can confirm the formation of 2-Bromo-4-isopropylbenzoic acid and assess the completeness of a reaction. For instance, the disappearance of the characteristic bands of a starting material and the appearance of the bands corresponding to the product would indicate a successful transformation.

Table 4: Key Vibrational Frequencies for 2-Bromo-4-isopropylbenzoic acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1700 (strong) | ~1695 (moderate) |

| Aromatic Ring | C-H stretch | ~3050 | ~3055 |

| Aromatic Ring | C=C stretch | ~1600, ~1470 | ~1605, ~1475 (strong) |

| Isopropyl Group | C-H stretch | ~2960, ~2870 | ~2965, ~2875 |

| Isopropyl Group | C-H bend | ~1465, ~1385 | ~1460, ~1380 |

| C-Br Bond | C-Br stretch | Below 700 | Below 700 |

This data is based on typical values for substituted benzoic acids and may show slight variations for the specific compound. researchgate.net

Applications of 2 Bromo 4 Isopropylbenzoic Acid As a Key Chemical Building Block

Precursor in Medicinal Chemistry Research and Scaffold Development (Excluding Clinical Applications)

In the realm of medicinal chemistry, the quest for novel molecular scaffolds is a continuous effort to explore new areas of chemical space and identify compounds with potential therapeutic value. 2-Bromo-4-isopropylbenzoic acid serves as a key building block in this endeavor, providing a platform for the synthesis of diverse compound libraries and specialized molecular tools for biochemical research.

The presence of the bromine atom and the carboxylic acid group on the same aromatic ring makes 2-Bromo-4-isopropylbenzoic acid a prime candidate for the synthesis of various heterocyclic and polycyclic aromatic systems. The carboxylic acid can be readily converted into other functional groups, such as amides or esters, which can then participate in cyclization reactions. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents and the construction of complex molecular frameworks.

While direct literature examples detailing the use of 2-Bromo-4-isopropylbenzoic acid in the synthesis of large compound libraries are not extensively documented, the utility of closely related bromo-benzoic acid derivatives is well-established in the synthesis of medicinally relevant scaffolds like quinazolinones. For instance, 2-aminobenzoic acids, which can be conceptually derived from 2-bromobenzoic acids via amination, are common precursors for quinazolin-4(3H)-ones. The synthesis often involves condensation with an appropriate reagent to form the pyrimidine (B1678525) ring.

Table 1: Analogous Synthesis of Quinazolin-4(3H)-one from a Bromo-Benzoic Acid Derivative

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Application of Product Class |

| 2-Amino-6-bromobenzoic acid | Acetic Anhydride, then Formamide | - | 5-Bromo-2-methyl-4(3H)-quinazolinone | Important intermediates for novel thymidylate synthase inhibitors. |

| 2-Amino-6-bromobenzoic acid | Cyanamide | Hydrochloric Acid | 2-Amino-5-bromo-4(3H)-quinazolinone | Building blocks for anticancer drugs. |

This table presents analogous reactions using a related bromo-benzoic acid to illustrate the potential synthetic pathways for heterocyclic scaffolds.

Similarly, benzimidazoles, another important heterocyclic motif in medicinal chemistry, can be synthesized from o-phenylenediamines and carboxylic acids. nih.gov A synthetic route starting from 2-Bromo-4-isopropylbenzoic acid could potentially involve an initial amination step to introduce an amino group ortho to the carboxylic acid, followed by condensation with an appropriate partner.

Molecular probes are essential tools in chemical biology for the investigation of biochemical pathways and the identification of new drug targets. These probes are often designed with specific functionalities that allow for detection or interaction with a biological target. The structure of 2-Bromo-4-isopropylbenzoic acid offers several possibilities for its incorporation into molecular probes.

The bromine atom can be utilized for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, through cross-coupling reactions. The carboxylic acid group can be modified to include a reactive functional group for covalent labeling of a protein target. The isopropyl group can play a role in modulating the lipophilicity of the probe, which can be crucial for its cell permeability and interaction with the target.

While specific examples of molecular probes derived from 2-Bromo-4-isopropylbenzoic acid are not prominent in the literature, the principles of probe design using similar building blocks are well-established. For example, a bromo-aromatic compound can be a key intermediate in the synthesis of a fluorescent probe where the bromo-substituent is replaced by a fluorophore via a Suzuki coupling reaction.

In silico drug design and Structure-Activity Relationship (SAR) studies are powerful computational tools used to predict the biological activity of molecules and to guide the design of more potent and selective drug candidates. The structural features of 2-Bromo-4-isopropylbenzoic acid and its derivatives can be systematically varied in silico to understand their influence on binding to a particular biological target.

The bromine atom, for instance, can be replaced by other halogens or different functional groups to probe the effect of size, electronegativity, and hydrogen bonding capacity on activity. The isopropyl group's size and lipophilicity can be modified to optimize interactions within a hydrophobic pocket of a target protein. The position of these substituents on the aromatic ring is also a critical parameter in SAR studies.

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can be employed to build predictive models for the biological activity of a series of compounds derived from 2-Bromo-4-isopropylbenzoic acid. These models help in prioritizing the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process.

Table 2: Key Parameters of 2-Bromo-4-isopropylbenzoic Acid for In Silico Studies

| Property | Value/Description | Relevance in In Silico Design |

| Molecular Weight | 243.10 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| XLogP3 | 3.3 | A measure of lipophilicity, which affects cell membrane permeability and binding to hydrophobic pockets. |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Important for interactions with polar residues in a protein binding site. |

| Hydrogen Bond Acceptors | 2 (from carboxylic acid) | Important for interactions with polar residues in a protein binding site. |

| Rotatable Bond Count | 2 | A measure of molecular flexibility, which can impact binding affinity. |

Data sourced from PubChem CID 57123644.

Intermediates in Agrochemical Research and Development

The development of new agrochemicals is crucial for ensuring food security and managing crop pests and diseases. 2-Bromo-4-isopropylbenzoic acid and its derivatives have potential applications in this sector as intermediates for the synthesis of novel active ingredients.

The structural motifs present in 2-Bromo-4-isopropylbenzoic acid are also found in various classes of herbicides, insecticides, and fungicides. The bromo-substituted aromatic ring is a common feature in many agrochemicals, and the carboxylic acid group provides a convenient point for derivatization to modulate the compound's properties and biological activity.

A patent for the synthesis of 2-bromo-4-chloro-1-isopropylbenzene, a compound structurally related to 2-Bromo-4-isopropylbenzoic acid, highlights its potential use in the production of pesticides. nih.gov The synthesis involves the bromination of 4-chloro-1-isopropylbenzene. While this patent does not directly use 2-Bromo-4-isopropylbenzoic acid, it underscores the relevance of the bromo-isopropyl-benzene scaffold in agrochemical research. The carboxylic acid group of 2-Bromo-4-isopropylbenzoic acid could be a handle to introduce other functionalities that enhance pesticidal activity.

The efficacy of an agrochemical is dependent on various factors, including its potency against the target pest, its stability in the environment, and its safety towards non-target organisms. Chemical derivatization of a lead compound is a common strategy to optimize these properties. The functional groups of 2-Bromo-4-isopropylbenzoic acid allow for a wide range of derivatizations.

The carboxylic acid can be converted to esters or amides to modify the compound's solubility and uptake by plants or insects. The bromine atom can be substituted to introduce different functionalities that may enhance the compound's interaction with its biological target. For example, the derivatization of bromo-aromatic compounds is a key step in the synthesis of many commercial pesticides.

Table 3: Potential Derivatization Reactions of 2-Bromo-4-isopropylbenzoic Acid for Agrochemical Applications

| Functional Group | Reaction Type | Potential Outcome |

| Carboxylic Acid | Esterification | Modified lipophilicity and plant uptake. |

| Carboxylic Acid | Amidation | Altered biological activity and stability. |

| Bromine Atom | Suzuki Coupling | Introduction of new aryl or heteroaryl groups to modulate activity. |

| Bromine Atom | Nucleophilic Aromatic Substitution | Introduction of various nucleophiles to fine-tune properties. |

This table outlines potential chemical modifications to illustrate the versatility of the starting material in generating diverse derivatives for agrochemical screening.

Role in Specialty Chemical and Material Science Development

2-Bromo-4-isopropylbenzoic acid is a specialized aromatic carboxylic acid that holds potential as a versatile building block in the development of advanced materials. Its unique structure, featuring a carboxylic acid group, a bromine atom, and an isopropyl group on a benzene (B151609) ring, provides multiple reactive sites and functionalities. These characteristics make it a candidate for incorporation into a variety of polymers, functional materials, and organic electronic components. While extensive research specifically detailing the applications of 2-bromo-4-isopropylbenzoic acid is not widely available in public literature, its potential can be inferred from the known reactivity of its constituent functional groups and by analogy to similar chemical structures.

Monomer or Intermediate in Polymer Chemistry Research

In the realm of polymer chemistry, 2-bromo-4-isopropylbenzoic acid can be envisioned as a valuable monomer or a key intermediate for the synthesis of novel polymers. The presence of both a carboxylic acid and a bromine atom allows for its participation in various polymerization reactions.

The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, which can then undergo polycondensation reactions. For instance, esterification with a diol could lead to the formation of polyesters. The bulky isopropyl group would likely influence the physical properties of the resulting polymer, potentially increasing its solubility in organic solvents and affecting its thermal properties, such as the glass transition temperature.

Furthermore, the bromine atom serves as a reactive handle for cross-coupling reactions, a powerful tool in modern polymer synthesis. Reactions such as Suzuki or Sonogashira coupling could be employed to link these monomeric units, creating conjugated polymers. These types of polymers are of significant interest for their potential electronic and optical properties. The bromine atom can also be a site for nucleophilic substitution reactions, further expanding the possibilities for polymer modification and functionalization.

| Potential Polymerization Reactions | Role of 2-Bromo-4-isopropylbenzoic Acid | Potential Polymer Type | Influencing Structural Feature |

| Polycondensation | Monomer (after functional group modification) | Polyesters, Polyamides | Carboxylic acid |

| Cross-Coupling Polymerization | Monomer | Conjugated Polymers | Bromine atom |

| Polymer Modification | Intermediate for functionalization | Various | Bromine atom |

Component in the Synthesis of Functional Materials (e.g., Ligands for Coordination Polymers)

The carboxylic acid functionality of 2-bromo-4-isopropylbenzoic acid makes it a prime candidate for the synthesis of ligands for coordination polymers and metal-organic frameworks (MOFs). Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands, and they have garnered significant interest for applications in gas storage, catalysis, and sensing. nih.govmdpi.commdpi.com

The carboxylate group can coordinate to metal centers, forming the nodes of the coordination network. The bromo and isopropyl substituents on the aromatic ring would then be directed into the pores or channels of the resulting framework, influencing its size, shape, and chemical environment. The bromine atom, in particular, could serve as a site for post-synthetic modification, where additional functional groups can be introduced after the framework has been constructed. This allows for the fine-tuning of the material's properties for specific applications.

For example, ligands derived from this benzoic acid could be used to construct MOFs with tailored pore environments for selective gas adsorption or for the catalytic conversion of small molecules. The steric bulk of the isopropyl group could also play a role in controlling the dimensionality and topology of the resulting coordination polymer.

Applications in Advanced Organic Electronic Materials Research

The structure of 2-bromo-4-isopropylbenzoic acid suggests its potential utility in the field of advanced organic electronic materials. Organic electronics, which includes devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the use of carbon-based materials with specific electronic properties.

Through chemical modification, 2-bromo-4-isopropylbenzoic acid could be converted into derivatives that serve as building blocks for the synthesis of active materials in these devices. For instance, the bromine atom can be utilized in cross-coupling reactions to construct larger conjugated systems, which are essential for charge transport and light emission in organic electronic devices. The isopropyl group can enhance the solubility of these often-rigid molecules, which is a crucial factor for their processing from solution.

While direct research on the application of 2-bromo-4-isopropylbenzoic acid in this field is not prominent, the synthesis of complex organic semiconductors often involves halogenated aromatic precursors. Therefore, it is plausible that this compound could serve as a valuable starting material for the synthesis of novel host materials, emitter molecules, or charge-transporting materials for next-generation organic electronic devices.

Future Perspectives and Emerging Research Avenues for 2 Bromo 4 Isopropylbenzoic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms